molecular formula C17H19NO2S B4496332 [6-hydroxy-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinyl](2-thienyl)methanone

[6-hydroxy-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinyl](2-thienyl)methanone

Cat. No.: B4496332
M. Wt: 301.4 g/mol
InChI Key: JGGGFEKHDVEXIB-UHFFFAOYSA-N
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Description

6-hydroxy-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinylmethanone is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinylmethanone typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline and 2-thiophenecarboxaldehyde.

    Condensation Reaction: The two starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.

    Purification: The resulting product is purified using column chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogenating agents to introduce halogen atoms into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride in anhydrous conditions.

Major Products Formed

    Oxidation: Quinoline derivatives with additional oxygen functionalities.

    Reduction: Reduced quinoline derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, 6-hydroxy-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinylmethanone has been studied for its potential neuroprotective properties. It has shown promise in experimental models of neurodegenerative diseases, such as Parkinson’s disease .

Medicine

The compound is being investigated for its potential therapeutic applications, particularly in the treatment of neurodegenerative disorders. Its ability to modulate oxidative stress and apoptosis makes it a candidate for further drug development .

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-hydroxy-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinylmethanone is unique due to the presence of the thienyl group, which enhances its chemical reactivity and potential biological activity. This structural feature distinguishes it from other quinoline derivatives and contributes to its diverse applications in research and industry.

Properties

IUPAC Name

(6-hydroxy-2,2,4-trimethyl-3,4-dihydroquinolin-1-yl)-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2S/c1-11-10-17(2,3)18(16(20)15-5-4-8-21-15)14-7-6-12(19)9-13(11)14/h4-9,11,19H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGGGFEKHDVEXIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N(C2=C1C=C(C=C2)O)C(=O)C3=CC=CS3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[6-hydroxy-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinyl](2-thienyl)methanone
Reactant of Route 2
Reactant of Route 2
[6-hydroxy-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinyl](2-thienyl)methanone
Reactant of Route 3
[6-hydroxy-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinyl](2-thienyl)methanone
Reactant of Route 4
[6-hydroxy-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinyl](2-thienyl)methanone
Reactant of Route 5
[6-hydroxy-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinyl](2-thienyl)methanone
Reactant of Route 6
[6-hydroxy-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinyl](2-thienyl)methanone

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